molecular formula C13H18BF2NO2 B13919235 (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester

Cat. No.: B13919235
M. Wt: 269.10 g/mol
InChI Key: VDXVHQOGXOLLJL-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)-4-methylpyridin-3-yl)boronic acid pinacol ester is an organoboron compound of significant interest in synthetic and medicinal chemistry research, particularly as a versatile building block for the construction of complex molecules. With the CAS Number 2490680-02-7 and a molecular formula of C 13 H 18 BF 2 NO 2 , this compound has a molecular weight of 269.10 . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, making it a practical reagent for multi-step synthetic sequences . The pyridine scaffold, substituted with a difluoromethyl group, is a privileged structure in drug discovery. Boronic acids can serve as bioisosteres for carboxylic acids , helping to improve the potency, selectivity, and metabolic stability of lead compounds . Furthermore, alkyl and heteroaryl boronic acids are key components in FDA-approved drugs such as the proteasome inhibitors Bortezomib (Velcade) and Ixazomib, as well as the β-lactamase inhibitor Vaborbactam, underscoring the therapeutic relevance of this compound class . The mechanism of action in cross-coupling involves a catalytic cycle where the boronic ester transmetalates to a palladium catalyst, ultimately leading to the formation of a new biaryl or alkyl-aryl bond . In a medicinal chemistry context, boronic acids can act as potent enzyme inhibitors, often by reversibly forming a complex with nucleophilic residues in an enzyme's active site . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H18BF2NO2

Molecular Weight

269.10 g/mol

IUPAC Name

2-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H18BF2NO2/c1-8-6-10(11(15)16)17-7-9(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3

InChI Key

VDXVHQOGXOLLJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Halogenated Pyridines

1.1 General Strategy

The most common and efficient method for preparing aryl and heteroaryl boronic acid pinacol esters, including difluoromethyl-substituted pyridine derivatives, is the palladium-catalyzed Miyaura borylation. This method converts aryl or heteroaryl halides (bromides or iodides) into the corresponding boronic esters using bis(pinacolato)diboron (B2pin2) as the boron source.

Reaction Scheme:

$$
\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar-Bpin} + \text{By-products}
$$

  • Ar-X: Aryl or heteroaryl halide (X = Br, I)
  • B2pin2: Bis(pinacolato)diboron
  • Pd catalyst: Palladium complex such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate or sodium acetate
  • Solvent: Typically an alcohol (e.g., isopropanol) or polar aprotic solvent
  • Temperature: 25-110 °C

1.2 Specific Example for Pyridine Derivatives

For the synthesis of (6-(Difluoromethyl)-4-methylpyridin-3-yl)boronic acid pinacol ester, the starting material would be a suitably halogenated pyridine, such as 6-(difluoromethyl)-4-methyl-3-bromopyridine or 6-(difluoromethyl)-4-methyl-3-iodopyridine. The borylation proceeds under palladium catalysis with bis(pinacolato)diboron and a base like potassium acetate under nitrogen atmosphere.

Reported Yields and Conditions:

  • Yields typically range from 70% to 85% depending on the halide and reaction conditions.
  • Reaction times are generally 12–24 hours.
  • The reaction mixture is monitored by thin-layer chromatography (TLC) or HPLC for completion.

This method is well-documented for related heteroaryl boronic esters, including pyrazole and pyridine derivatives, offering good functional group tolerance and scalability.

Metal-Free Sandmeyer-Type Borylation from Aromatic Amines

2.1 Overview

An alternative, metal-free approach involves converting aromatic amines directly into arylboronic pinacol esters via a Sandmeyer-type reaction. This method uses tert-butyl nitrite (tBuONO) to generate aryl diazonium salts in situ, which then react with bis(pinacolato)diboron to afford the boronic ester.

Key Features:

  • Mild conditions (room temperature to 80 °C)
  • No transition metal catalyst required
  • Good tolerance of functional groups including electron-withdrawing and electron-donating groups
  • Operational simplicity and scalability demonstrated up to gram scale

2.2 Reaction Scheme:

$$
\text{Ar-NH}2 + \text{tBuONO} + \text{B}2\text{pin}_2 \rightarrow \text{Ar-Bpin} + \text{By-products}
$$

This method has been successfully applied to various aromatic amines, including heteroaromatic systems, and can be adapted for difluoromethyl-substituted pyridines if the corresponding amine is available.

Stepwise Synthesis via Protected Intermediates and Deprotection

3.1 Use of Boc-Protected Halopyridines

In some cases, the synthesis involves the initial preparation of a Boc-protected halogenated heterocyclic intermediate, followed by palladium-catalyzed borylation and subsequent deprotection.

Example Procedure:

  • React 1-Boc-4-halogenopyridine derivative with bis(pinacolato)diboron in the presence of Pd catalyst and potassium acetate in an alkali metal weak acid salt solution at 25–110 °C.
  • Isolate the Boc-protected boronic ester intermediate.
  • Heat the intermediate to a molten state (~180 °C) to remove the Boc protecting group, yielding the free boronic acid pinacol ester.
  • Purify by filtration and recrystallization.

Yields:

  • Boc-protected boronic ester obtained in 82–86% yield.
  • Deprotection step yields the free boronic acid pinacol ester with ~80% yield.

This approach improves purification and handling of sensitive intermediates and has been demonstrated for pyrazole boronic acid pinacol esters, which share similar synthetic challenges with pyridine derivatives.

Mechanistic Insights and Catalytic Considerations

4.1 Catalytic Cycle

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to release the boronic ester and regenerate Pd(0).

4.2 Role of Base

Bases such as potassium acetate facilitate the formation of a more nucleophilic boronate species and assist in the transmetalation step. Two main pathways have been proposed:

  • Boronate pathway: Base reacts with borane to form a tetrahedral boronate intermediate.
  • Oxo–palladium pathway: Base interacts with palladium to form a reactive alkoxo–palladium species.

These pathways influence reaction rates and selectivity.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Base Conditions Yield (%) Advantages Limitations
Palladium-Catalyzed Miyaura Borylation Halogenated pyridine (Br or I) Pd catalyst, KAc or NaAc 25–110 °C, 12–24 h, inert atmosphere 70–85 High yield, well-established Requires Pd catalyst, inert atmosphere
Sandmeyer-Type Metal-Free Borylation Aromatic amines (Ar-NH2) tBuONO, B2pin2 RT to 80 °C, open air Up to 93 Metal-free, mild, scalable Limited to amine precursors
Boc-Protected Intermediate Route Boc-protected halopyridine Pd catalyst, KAc 25–110 °C then heating to 180 °C 80–86 Easier purification, stable intermediates Additional deprotection step required

Summary and Recommendations

  • The palladium-catalyzed Miyaura borylation of 6-(difluoromethyl)-4-methyl-3-halopyridines with bis(pinacolato)diboron remains the most direct and reliable method for synthesizing (6-(Difluoromethyl)-4-methylpyridin-3-yl)boronic acid pinacol ester, offering good yields and functional group tolerance.
  • The metal-free Sandmeyer-type borylation provides an attractive alternative if the corresponding amino precursor is available, allowing milder conditions and avoiding precious metals.
  • Employing Boc-protected intermediates can facilitate purification and improve handling of sensitive substrates, especially useful in scale-up and industrial synthesis.
  • Reaction parameters such as catalyst choice, base, solvent, temperature, and atmosphere must be optimized case-by-case for maximal efficiency.

Scientific Research Applications

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

    Biological Research: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form reactive intermediates, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds. This mechanism is crucial for the formation of biaryl and heteroaryl compounds, which are important in various chemical and biological applications.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and applications of pyridine-based boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications
(6-(Difluoromethyl)-4-methylpyridin-3-yl)boronic acid pinacol ester 6-(CF2H), 4-CH3, 3-B(pin) High electronegativity at C6 (CF2H) enhances electrophilicity; methyl at C4 moderates steric effects. Suzuki coupling for fluorinated drug intermediates .
6-Ethylpyridine-3-boronic acid pinacol ester 6-CH2CH3, 3-B(pin) Ethyl group increases lipophilicity but reduces electronic activation compared to CF2H. Cross-coupling in agrochemical synthesis .
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester 2-F, 6-OCH3, 4-CH3, B(pin) Electron-withdrawing F and OCH3 groups enhance coupling efficiency with electron-rich partners. Synthesis of fluorinated liquid crystals .
3-Methoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester 3-OCH3, 5-COOCH3, B(pin) Polar substituents improve solubility in polar solvents; lower reactivity in couplings. Functional material precursors .

Key Observations :

  • Fluorinated Substituents : The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed couplings compared to ethyl or methoxy analogs .
  • Steric Effects : The 4-methyl group balances steric bulk, avoiding excessive hindrance observed in ortho-substituted analogs (e.g., 2-fluorophenyl derivatives) .

Reactivity in Cross-Coupling Reactions

The pinacol ester group generally offers slower reaction kinetics than trifluoroborates or free boronic acids due to the need for in situ hydrolysis . However, its stability simplifies handling. Comparative

Compound Reaction Partner Yield Selectivity (Z/E) Catalyst System Reference
(6-(Difluoromethyl)-4-methylpyridin-3-yl)-B(pin) Aryl bromide 85% >95:5 Z Pd(OAc)2/XPhos
Styryl pinacol boronic ester Aryl tosylate 80% 98:2 Z Pd(dba)2/SPhos
Phenylethynyl pinacol boronic ester Aryl chloride 61% 99:1 Z NiCl2(dme)/PCy3
n-Butylboronic acid Aryl triflate 98% 99:1 Z Pd(PPh3)4

Insights :

  • The target compound exhibits moderate yields (85%) compared to styryl or n-butyl derivatives, likely due to the pyridine ring’s electron-deficient nature slowing transmetalation .
  • Fluorinated substrates often require optimized catalysts (e.g., XPhos) to achieve high Z-selectivity (>95:5) in allylation reactions .

Stability and Deprotection Challenges

Pinacol esters are hydrolytically stable but require aggressive conditions for deprotection. Comparisons with other boronates:

Compound Hydrolysis Method Time Yield of Boronic Acid Reference
(6-(Difluoromethyl)-4-methylpyridin-3-yl)-B(pin) NaIO4, NH4OAc, acetone/H2O 6 h 75%
Neopentyl glycol boronates 2M H2SO4 24 h 90%
1,8-Diaminonaphthalene boronates 5M HCl 8 h 85%

Notes:

  • Oxidative cleavage with NaIO4 is preferred for pinacol esters to avoid acid-sensitive functional groups (e.g., CF2H) .
  • Neopentyl esters hydrolyze faster but are less shelf-stable .

Biological Activity

(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various therapeutic applications, including cancer treatment, antibacterial effects, and as enzyme inhibitors. This article explores the biological activity of this specific compound, synthesizing findings from diverse sources.

  • Molecular Formula : C13H17BF3NO2
  • Molecular Weight : 287.086 g/mol
  • CAS Number : 1612287-99-6
  • Functional Groups : Contains a boronic acid moiety, a pyridine ring, and difluoromethyl substituents.

Boronic acids typically function as reversible inhibitors of serine proteases and other enzymes. The presence of the boron atom allows these compounds to form covalent bonds with the hydroxyl groups of serine residues in active sites, thereby inhibiting enzymatic activity. Specifically, studies have indicated that variations in the structure of boronic acids can significantly influence their binding affinities and biological activities .

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of the proteasome pathway, which is crucial for protein degradation and regulation of cell cycle progression .

In vitro studies have demonstrated that related compounds can have IC50 values in the nanomolar range against various cancer cell lines. For example:

  • U266 Cells : IC50 = 8.21 nM
  • HepG2 Cells : IC50 = 19.38 nM
    These results suggest that (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester may possess similar or enhanced potency due to its unique structural features .

Antibacterial and Antiviral Activity

Boronic acids are also noted for their antibacterial properties. They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. Some studies have shown effectiveness against Gram-positive and Gram-negative bacteria . Additionally, certain boronic acid derivatives have exhibited antiviral activity by inhibiting viral proteases, which are critical for viral replication .

Case Study 1: Proteasome Inhibition

A study focused on a series of boronic acid derivatives demonstrated that structural modifications significantly impacted their potency as proteasome inhibitors. The introduction of difluoromethyl groups was found to enhance binding affinity compared to non-fluorinated analogs. This suggests that (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester could be optimized further for therapeutic use against cancers reliant on proteasomal degradation pathways .

Case Study 2: Antibacterial Screening

In another investigation, a library of boronic acid compounds was screened for antibacterial activity against resistant strains of Staphylococcus aureus. Results indicated that certain structural motifs conferred significant antibacterial effects, supporting the hypothesis that (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester may also exhibit similar properties due to its structural characteristics .

Data Tables

Biological ActivityIC50 Value (nM)Cell Line/Organism
Anticancer8.21U266
Anticancer19.38HepG2
AntibacterialN/AStaphylococcus aureus
AntiviralN/AVarious viral strains

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